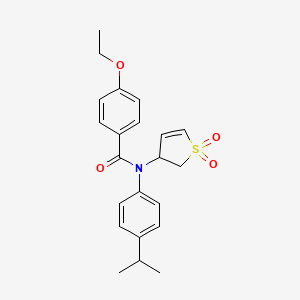

![molecular formula C17H19N5O2S B2794753 5-[4-(1,1-二氧代噻唑吗啉-4-基甲基)-苯基]-[1,2,4]三唑并[1,5-a]吡啶-2-基胺 CAS No. 1257705-09-1](/img/structure/B2794753.png)

5-[4-(1,1-二氧代噻唑吗啉-4-基甲基)-苯基]-[1,2,4]三唑并[1,5-a]吡啶-2-基胺

描述

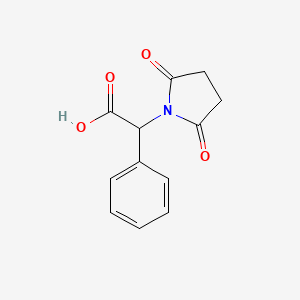

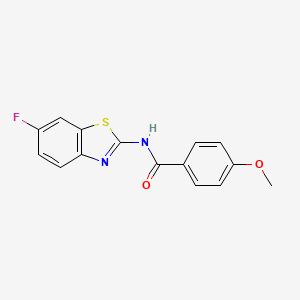

The compound “5-[4-(1,1-Dioxothiomorpholin-4-ylmethyl)-phenyl]-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine”, also known as GS-829845, is a major, active metabolite of Filgotinib . It is a JAK1 preferential inhibitor but is approximately 10-fold less potent than the parent and has a longer half-life .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyridines, the core structure of the compound, can be achieved through various methods. One common approach is the oxidative cyclization of N-(2-pyridyl)amidines . Another method involves the use of aminotriazoles, β-ketoglutaric acid dimethyl ester, and dimethylformamide dimethyl acetal .Molecular Structure Analysis

The molecular structure of this compound is complex, with a [1,2,4]triazolo[1,5-a]pyridine core structure. This core is attached to a phenyl group which is further connected to a 1,1-dioxothiomorpholin-4-ylmethyl group .Chemical Reactions Analysis

The chemical reactions involving [1,2,4]triazolo[1,5-a]pyridines are diverse. For instance, they can be synthesized by the multicomponent variant, the Biginelli reaction of aminotriazoles, 1,3-dicarbonyl or related compounds with aldehydes .科学研究应用

Rheumatoid Arthritis

GS-829845 is a major active metabolite of Filgotinib, a Janus kinase (JAK1) preferential inhibitor . It has been used in the treatment of rheumatoid arthritis (RA). The compound contributes to efficacy via JAK1 inhibition, modulating the inflammatory pathways underlying RA .

Inflammatory Bowel Disease

GS-829845 has been implicated in the treatment of inflammatory bowel disease (IBD), including ulcerative colitis . It works by inhibiting the JAK-STAT signalling pathway, which is involved in the pathogenesis of IBD .

Psoriatic Arthritis

Research has suggested that GS-829845 could be beneficial in the treatment of psoriatic arthritis . The JAK-STAT signalling pathway, which GS-829845 helps to modulate, is implicated in the pathogenesis of this condition .

Ankylosing Spondylitis

GS-829845 may also be used in the treatment of ankylosing spondylitis . This is another inflammatory condition where the JAK-STAT signalling pathway plays a crucial role .

Autoimmune Diseases

GS-829845, through its parent compound Filgotinib, has been used in the treatment of various autoimmune diseases . By inhibiting JAK1, it helps to modulate the immune response, thereby managing the symptoms of these diseases .

Lymphopoiesis

While there’s no direct evidence of GS-829845 being used in lymphopoiesis, the JAK-STAT signalling pathway, which GS-829845 modulates, plays a critical role in immune homeostasis and lymphopoiesis . Therefore, it’s plausible that GS-829845 could have potential applications in this area.

作用机制

Target of Action

It has been reported to be active against bacteria and fungi , suggesting that it may interact with proteins or enzymes that are essential for the survival of these organisms.

Mode of Action

It is suggested that the compound may inhibit the synthesis of prostaglandins , which are lipid compounds that have diverse hormone-like effects in animals.

Biochemical Pathways

Given its reported anti-inflammatory activities and inhibition of prostaglandin synthesis , it may affect the arachidonic acid pathway, which is responsible for the production of prostaglandins.

Result of Action

The compound has shown to have anti-inflammatory activities . This suggests that it may reduce inflammation by inhibiting the synthesis of prostaglandins , which are known to mediate inflammatory responses.

未来方向

属性

IUPAC Name |

5-[4-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]phenyl]-[1,2,4]triazolo[1,5-a]pyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O2S/c18-17-19-16-3-1-2-15(22(16)20-17)14-6-4-13(5-7-14)12-21-8-10-25(23,24)11-9-21/h1-7H,8-12H2,(H2,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYWJAVQGRJEEHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CCN1CC2=CC=C(C=C2)C3=CC=CC4=NC(=NN43)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[4-(1,1-Dioxothiomorpholin-4-ylmethyl)-phenyl]-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine | |

CAS RN |

1257705-09-1 | |

| Record name | GS-829845 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XHF94L8HXD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(1,1-Dioxo-1lambda6-thiolan-3-yl)(methyl)carbamoyl]methyl 2-chloroquinoline-4-carboxylate](/img/structure/B2794670.png)

![6-methyl-N-(4-methylpyridin-3-yl)-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2794672.png)

![2-[7-(4-chlorobenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2794677.png)

![S-{4-[(4-methylphenyl)sulfonyl]-2-phenyl-1H-imidazol-5-yl} ethanethioate](/img/structure/B2794682.png)

![N-(4-isopropylphenyl)-2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/no-structure.png)